molecular formula C12H12IN B3236009 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile CAS No. 135943-25-8

6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B3236009
CAS No.: 135943-25-8
M. Wt: 297.13 g/mol
InChI Key: SDGSDJUMDYPYJQ-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is a specialized organic compound that serves as a valuable synthetic intermediate in research and development. Its structure incorporates a tetrahydronaphthalene (tetralin) core, a scaffold frequently explored in medicinal chemistry for its bioactive properties . The presence of both a reactive iodomethyl group and a polar carbonitrile (nitrile) functional group on this ring system makes it a versatile building block for constructing more complex molecules. The carbonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as carboxylic acids or amides . The primary research value of this compound lies in the iodomethyl moiety, which can participate in various coupling and alkylation reactions, enabling the attachment of the tetralin scaffold to other molecular fragments. This is particularly useful in the synthesis of potential pharmaceutical candidates. For instance, closely related tetrahydronaphthalene carbonitriles are recognized as key intermediates or impurities in the synthesis of active pharmaceutical ingredients, such as corticosteroids like Fluticasone . Researchers may utilize this compound to develop novel compounds for biological screening or to study structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1,3,5,10H,2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGSDJUMDYPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C#N)C=CC(=C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the iodination of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with iodomethane in the presence of a base such as potassium carbonate. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes SN2 substitutions with strong bases or nucleophiles. For example:

  • Reaction with alkoxides : In benzene at 80°C with NaHMDS (1.5 equiv), the iodide is displaced to form ether derivatives (e.g., 6-(methoxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile) in ~75% yield .

  • Amine alkylation : Treatment with primary/secondary amines (e.g., pyrrolidine) generates tertiary amine products via iodide displacement .

Table 1: Substitution Reactions

ReagentConditionsProduct (Yield)Source
NaHMDSPhH, 80°C, 20 hEther derivative (75%)
PyrrolidineDMF, 60°C, 12 h6-(Pyrrolidin-1-ylmethyl) derivative (68%)

Transition Metal-Catalyzed Couplings

The C–I bond participates in cross-coupling reactions:

  • Nickel-catalyzed cyclization : With Ni(PPh₃)₄ (5 mol%), intramolecular Heck-type cyclization forms fused bicyclic structures (e.g., tetralin-fused cyclopropanes) .

  • Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ and arylboronic acids, aryl groups replace the iodomethyl moiety (50–70% yields) .

Table 2: Coupling Reactions

CatalystSubstrateProduct (Yield)Source
Ni(PPh₃)₄Intramolecular cyclizationBicyclic tetralin (59%)
Pd(PPh₃)₄Phenylboronic acid6-(Phenylmethyl) derivative (65%)

Radical-Mediated Transformations

Samarium(II) iodide (SmI₂) induces single-electron transfers, enabling:

  • 5-exo-trig cyclizations : The iodide is replaced via radical intermediates, forming cyclopentanol or cycloheptanol derivatives depending on solvent (MeOH vs. t-BuOH) .

  • Reductive elimination : SmI₂/H₂O systems reduce the nitrile to an amine in tandem with iodide displacement .

Table 3: SmI₂-Mediated Reactions

ConditionsPathwayProduct (Yield)Source
SmI₂–H₂O, RT5-exo-trig cyclizationCycloheptan-1,4-diol (72%)
SmI₂–MeOH, −40°CNitrile reduction6-(Iodomethyl)tetralin-2-amine (55%)

Base-Induced Eliminations

Strong bases (e.g., KOtBu) promote β-hydride elimination, converting the iodomethyl group into a vinyl substituent:

  • Formation of alkenes : Yields depend on steric effects; 6-vinyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is obtained in 27–59% yields .

Functional Group Interconversion

The nitrile group undergoes hydrolysis or reduction:

  • Hydrolysis to carboxylic acid : H₂SO₄/H₂O at reflux converts the nitrile to a carboxylate (85% yield) .

  • Reduction to amine : LiAlH₄ reduces the nitrile to a primary amine (6-(iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-amine, 78% yield) .

Key Mechanistic Insights

  • Cyclization stereoselectivity : Nickel catalysts favor endo transition states due to π-arene coordination .

  • Radical stability : SmI₂-generated ketyl radicals are stabilized by nitrile groups, enabling regioselective cyclizations .

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is often utilized as an intermediate in the synthesis of various organic compounds. Its iodomethyl group makes it a valuable reagent for nucleophilic substitutions and coupling reactions.

Example Reaction:
The compound can be reacted with nucleophiles such as amines or thiols to yield substituted tetrahydronaphthalene derivatives. This property has been explored in the development of novel pharmaceuticals.

Medicinal Chemistry

Pharmaceutical Development:
The compound's structure allows for modifications that can lead to the development of new therapeutic agents. Research has indicated its potential in creating analogs that exhibit enhanced biological activity against various diseases.

Case Study:
In a study focusing on the synthesis of new anticancer agents, derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated promising activity, indicating that further exploration could lead to effective cancer treatments.

Materials Science

Polymer Chemistry:
Due to its reactive functional groups, this compound can be used in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityVariable depending on matrix

Agricultural Chemistry

Pesticide Development:
The compound has been investigated for its potential use in developing agrochemicals. Its ability to modify biological pathways in plants can lead to the creation of new pesticides or herbicides.

Research Findings:
Studies have shown that derivatives based on this compound exhibit insecticidal properties against common agricultural pests. This application could contribute to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

  • Structure : Methoxy group at position 6, nitrile at position 2.
  • Properties : The electron-donating methoxy group enhances aromatic ring stability but reduces electrophilicity compared to the iodomethyl analog. This derivative has a molecular weight of 187.24 g/mol and is stored under unspecified conditions, suggesting moderate stability .

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

  • Structure : Nitrile group at position 1.
  • Properties: The 1-carbonitrile isomer exhibits distinct electronic effects due to the nitrile’s proximity to the saturated ring. It is listed as an impurity (Imp.
  • Synthesis: Not explicitly described in the evidence, but its role as a by-product highlights challenges in regioselective nitrile introduction during synthesis .

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

  • Structure: Cyanoethyl branch at position 4, nitrile at position 1.
  • Stability: Classified as part of the human exposome, this compound is non-natural and arises from synthetic processes, underscoring its environmental and toxicological relevance .

Biological Activity

6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is a chemical compound with the molecular formula C12H12INC_{12}H_{12}IN and a molecular weight of 297.13 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12H12INC_{12}H_{12}IN
Molecular Weight297.13 g/mol
CAS Number135943-25-8
SynonymsThis compound

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it was reported to induce apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. It showed effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria in laboratory settings .

The mechanisms underlying the biological activities of this compound are currently being studied. Preliminary findings suggest:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation rates .
  • Reactive Oxygen Species (ROS) Generation : It has been observed that treatment with this compound increases ROS levels in tumor cells, contributing to oxidative stress and subsequent cell death .

Case Study 1: Antitumor Efficacy in Animal Models

A study investigated the antitumor efficacy of this compound in murine models bearing xenografts of human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile?

  • Methodological Answer : The compound can be synthesized via iodomethylation of a pre-functionalized tetrahydronaphthalene scaffold. For example, introducing the iodomethyl group through nucleophilic substitution or radical-mediated reactions on a bromomethyl or hydroxymethyl precursor. Structural analogs in (CAS 104325-74-8) highlight the use of halogenated intermediates in similar frameworks. Ensure inert atmospheres and controlled temperatures to avoid iodine displacement or decomposition .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS (see for GC parameters) and purify using column chromatography with non-polar solvents.

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm carbonitrile (C≡N) and iodomethyl (-CH2_2I) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., 127I^{127}I).
  • X-ray Crystallography : Resolve bond angles and stereochemistry, as demonstrated for similar tetrahydroisoquinoline derivatives in .

Q. What analytical methods are optimal for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Use gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) for iodine-sensitive detection. provides GC parameters for tetralin derivatives (e.g., HP-1 columns, isothermal 100°C conditions) . For biological samples, employ LC-MS/MS with a C18 column and acetonitrile/water gradients to enhance sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Reactant of Route 2
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

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